N-(4-bromopyridin-2-yl)propanamide
Overview
Description
“N-(4-bromopyridin-2-yl)propanamide” is a chemical compound with the CAS Number: 1285530-55-3 . It has a molecular weight of 229.08 and its IUPAC name is N-(4-bromopyridin-2-yl)propionamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9BrN2O/c1-2-8(12)11-7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H,10,11,12) . This indicates the molecular structure of the compound.Scientific Research Applications
1. Fluorescent ATRP Initiator
The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a derivative of N-(4-bromopyridin-2-yl)propanamide, was synthesized and analyzed. It has been found to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
2. Dual Inhibitory Action Against FAAH and COX
A flurbiprofen analogue, N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4), has been studied for its dual inhibitory action against fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX), with potential analgesic properties in animal pain models (Deplano et al., 2021).
3. Synthesis of Novel Compounds and Biological Evaluation
N-(4-(2-aminothiazol-2-yl)) derivatives of propanamide were synthesized and evaluated for their potential as anti-inflammatory agents. This included a range of derivatives, highlighting the versatility and potential biological applications of propanamide compounds (Thabet et al., 2011).
4. Antimicrobial Activity
New N-(naphthalen-1-yl)propanamide derivatives were synthesized and their antimicrobial activity was studied. These compounds showed notable activity against bacteria and fungi, indicating their potential in antimicrobial applications (Evren et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that n-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridines under certain conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP . More research is needed to understand how N-(4-bromopyridin-2-yl)propanamide interacts with its targets and the resulting changes.
properties
IUPAC Name |
N-(4-bromopyridin-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDZPKRYASYGBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1285530-55-3 | |
Record name | N-(4-bromopyridin-2-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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